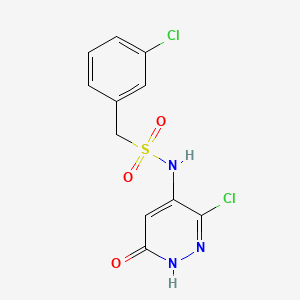![molecular formula C11H18O2 B13684218 9-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13684218.png)
9-Methyl-1-oxaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structural framework. This compound is part of a broader class of spirocyclic compounds, which are known for their distinctive ring structures that contribute to their chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-oxaspiro[5.5]undecan-4-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Applications De Recherche Scientifique
9-Methyl-1-oxaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Methyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
9-tert-butyl-3-oxaspiro[5.5]undecane-2,4-dione: A compound with a similar spirocyclic framework but different functional groups.
Uniqueness
9-Methyl-1-oxaspiro[5.5]undecan-4-one is unique due to its specific methyl and oxaspiro substituents, which contribute to its distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it a promising candidate for antituberculosis drug development .
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
9-methyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H18O2/c1-9-2-5-11(6-3-9)8-10(12)4-7-13-11/h9H,2-8H2,1H3 |
Clé InChI |
TXBYSGPZGXKRIF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CC1)CC(=O)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




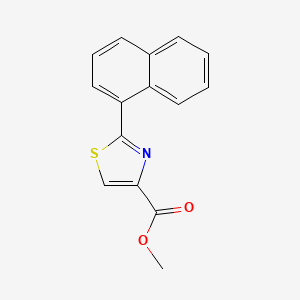
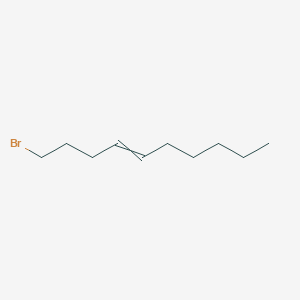

![Benzene, [(3-butenylthio)methyl]-](/img/structure/B13684159.png)

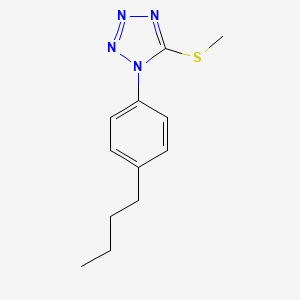
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
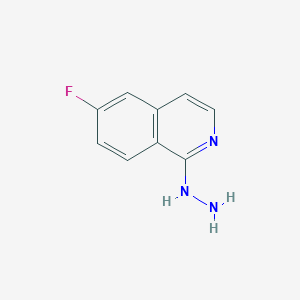

![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)
![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)
